Benzyl-2-Ethylpiperazin-1-carboxylat

Übersicht

Beschreibung

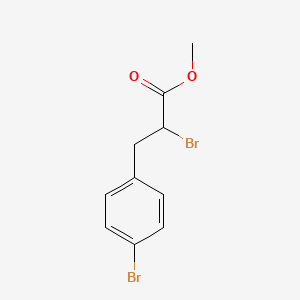

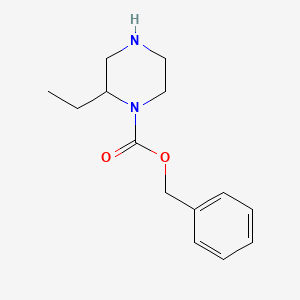

Benzyl 2-ethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl 2-ethylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-ethylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Piperazin-haltigen Medikamenten

Piperazinringe sind ein häufiges Merkmal in vielen Arzneimitteln aufgrund ihrer Vielseitigkeit im Wirkstoffdesign. Benzyl-2-Ethylpiperazin-1-carboxylat dient als Baustein bei der Synthese von Piperazin-haltigen Medikamenten. Diese Verbindungen weisen oft verbesserte pharmakokinetische Eigenschaften auf und können als Gerüste für die Anordnung von pharmakophoren Gruppen dienen . Die Rolle der Verbindung bei der Arzneimittelsynthese ist entscheidend, insbesondere bei der Entwicklung von Kinaseinhibitoren und Rezeptormodulatoren.

Entwicklung von heterocyclischen Verbindungen

In der medizinischen Chemie spielen heterocyclische Verbindungen eine zentrale Rolle. This compound wird verwendet, um die Piperazin-Einheit in größere heterocyclische Strukturen einzuführen. Diese Einarbeitung kann die physikalisch-chemischen Eigenschaften des endgültigen Moleküls deutlich beeinflussen und seine biologische Aktivität und sein Potenzial als Therapeutikum beeinflussen .

Forschung an leitfähigen Polymeren

Die Piperazinstruktur ist im Bereich der leitfähigen Polymere vorteilhaft, die in einer Reihe von elektronischen Geräten verwendet werden. This compound kann polymerisiert oder copolymerisiert werden, um Polymere mit wünschenswerten elektrischen und elektrochemischen Eigenschaften zu erzeugen. Diese Materialien werden auf ihr Potenzial in Nanogeräten, wiederaufladbaren Batterien und elektrochemischen Transistoren untersucht .

Synthese von optoelektronischen Materialien

Optoelektronische Materialien sind für die Entwicklung von Geräten unerlässlich, die Licht detektieren und steuern. This compound trägt zur Synthese solcher Materialien bei, indem es eine Komponente liefert, die die optischen Eigenschaften des Endprodukts beeinflussen kann. Seine Rolle bei der Herstellung von Materialien mit hoher Ladungsträgermobilität und morphologischer Stabilität ist bedeutsam .

Chemische Forschung und Entwicklung

Diese Verbindung wird in der chemischen Forschung und Entwicklung ausgiebig verwendet, um neue Moleküle mit potenziellen Anwendungen in verschiedenen Bereichen zu synthetisieren. Seine Reaktivität und Stabilität machen es zu einem idealen Kandidaten für experimentelle und explorative Chemie, die zu Innovationen in der Materialwissenschaft und Pharmazie führt .

Forschung zur Sicherheit und Handhabung

This compound spielt auch eine Rolle in der Forschung, die sich auf die Sicherheit und Handhabung von chemischen Stoffen konzentriert. Seine Eigenschaften werden untersucht, um bessere Richtlinien für Lagerung und Handhabung zu entwickeln und die Sicherheit von Forschern und der Umwelt zu gewährleisten .

Wirkmechanismus

- In the case of Benzylpenicillin , its primary target is the bacterial enzyme transpeptidase (also known as penicillin-binding protein or PBP ). Transpeptidase plays a crucial role in bacterial cell wall synthesis by cross-linking peptidoglycan strands. By binding to transpeptidase, Benzylpenicillin inhibits this process, leading to bacterial cell wall disruption and eventual cell lysis .

Target of Action

- likely interacts with specific cellular targets, although detailed information about these targets is scarce.

Mode of Action

- likely interacts with its target(s) through a similar mechanism. It may bind to specific proteins or enzymes involved in cellular processes. , as mentioned earlier, covalently binds to transpeptidase. This binding prevents the formation of stable peptidoglycan cross-links, weakening the bacterial cell wall and rendering it susceptible to osmotic pressure. Ultimately, this leads to bacterial cell death .

Biochemische Analyse

Biochemical Properties

Benzyl 2-ethylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, Benzyl 2-ethylpiperazine-1-carboxylate can bind to specific receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

Benzyl 2-ethylpiperazine-1-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation. Furthermore, Benzyl 2-ethylpiperazine-1-carboxylate can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Benzyl 2-ethylpiperazine-1-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, such as those involved in oxidative stress responses. For instance, it can inhibit the activity of enzymes like xanthine oxidase, reducing the production of reactive oxygen species (ROS). Additionally, Benzyl 2-ethylpiperazine-1-carboxylate can influence gene expression by modulating transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 2-ethylpiperazine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 2-ethylpiperazine-1-carboxylate remains stable under controlled conditions but may degrade over extended periods. Long-term exposure to Benzyl 2-ethylpiperazine-1-carboxylate can lead to sustained changes in cellular metabolism and function, particularly in oxidative stress responses .

Dosage Effects in Animal Models

The effects of Benzyl 2-ethylpiperazine-1-carboxylate vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may exhibit toxic or adverse effects, including renal toxicity and seizures. These threshold effects highlight the importance of dosage optimization in experimental studies involving Benzyl 2-ethylpiperazine-1-carboxylate .

Metabolic Pathways

Benzyl 2-ethylpiperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and inflammation. For example, it can influence the activity of enzymes like superoxide dismutase (SOD) and catalase, which are crucial for mitigating oxidative damage. Additionally, Benzyl 2-ethylpiperazine-1-carboxylate can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of Benzyl 2-ethylpiperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Benzyl 2-ethylpiperazine-1-carboxylate within cells can influence its activity and function .

Subcellular Localization

Benzyl 2-ethylpiperazine-1-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or nucleus, where it can exert its effects on cellular metabolism and gene expression .

Eigenschaften

IUPAC Name |

benzyl 2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUQBJBRYSNMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656939 | |

| Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-00-0 | |

| Record name | Phenylmethyl 2-ethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1499062.png)